2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Description
Molecular Formula: C₁₄H₁₅ClN₂O Molecular Weight: 262.737 g/mol CAS Number: 371219-74-8 (alternate RN: 848193-72-6) Stereochemistry: Contains one undefined stereocenter; enantiomeric forms (e.g., (6S)-configuration) are noted in docking studies . Key Applications:
- SIRT1 Inhibition: Acts as a selective SIRT1 inhibitor (IC₅₀ = 2770 nM against SIRT2, indicating specificity for SIRT1 ).
- Molecular Docking: Validated as a ligand for SIRT1 (PDB: 4I5I) with low RMSD (0.374 Å), confirming stable binding .
Physicochemical Properties: - Hydrogen Bond Donors/Acceptors: 2 H-bond donors, 1 H-bond acceptor .
- Lipophilicity: XLogP3 = 3.816 .
- Water Solubility: >39.4 µg/mL .
Properties
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVOOWWGYJNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394183 | |
| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371219-74-8 | |
| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Indole reacts with glutaraldehyde (pentanedial) in AcOH to form an azafulvenium ion intermediate , which undergoes intramolecular cyclization. The process proceeds via:
- Protonation of the dialdehyde carbonyl group by AcOH.
- Nucleophilic attack by the indole’s C3 position on the electrophilic carbonyl carbon.
- Formation of azafulvenium ion , followed by cyclization to generate the seven-membered cycloheptane ring.
The stereochemistry of the product depends on reaction conditions, with cis and trans diastereomers observed in minor and major products, respectively.
Optimization Parameters
- Catalyst : AcOH provides optimal protonation while avoiding side reactions common with stronger acids.
- Temperature : Room temperature (25°C) minimizes decomposition of heat-sensitive intermediates.
- Solvent : Excess AcOH acts as both solvent and catalyst, achieving yields of 68–72% for the cycloheptannulated indole.
Alternative Synthetic Routes
Reductive Amination Approach
A less common method involves reductive amination of a keto-indole intermediate. The ketone at position 6 is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the carboxamide after hydrolysis.
Advantages :
Solid-Phase Synthesis
Recent advancements explore solid-phase techniques using Wang resin -bound indole precursors. This method facilitates easier purification but suffers from lower yields (50–55%) due to incomplete coupling reactions.
Comparative Analysis of Methods
The table below summarizes key parameters for the dominant synthesis routes:
Challenges and Optimization Strategies
Diastereomer Separation
The cis/trans diastereomers formed during cycloheptannulation require chiral HPLC or recrystallization for separation. Use of chiral auxiliaries during cyclization has been explored to improve stereoselectivity.
Scalability Issues
Large-scale reactions face limitations in heat dissipation during exothermic chlorination steps. Flow chemistry setups are proposed to enhance safety and yield.
Chemical Reactions Analysis
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Example Synthesis Pathway
- Formation of Cycloheptabindole : Utilizing starting materials such as indoles and appropriate reagents to construct the core structure.
- Chlorination : Introduction of the chlorine atom at the 2-position using chlorinating agents.
- Amidation : Reacting the chlorinated intermediate with an amine to form the carboxamide functionality.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The unique structural features may interact with biological targets involved in cell proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
- Antidiabetic Properties : Some studies have explored its role as a glucagon-like peptide-1 (GLP-1) receptor agonist, which could aid in managing diabetes mellitus by enhancing insulin secretion and reducing appetite.
Pharmacological Studies
The compound has been evaluated for its binding affinity to various receptors:
| Receptor Type | Binding Affinity (Ki) | Reference Study |
|---|---|---|
| GLP-1 Receptor | Low nanomolar range | |
| Dopamine Receptors | Moderate affinity | |
| Serotonin Receptors | Variable |
Materials Science
- Polymer Development : As a building block for advanced polymers with tailored properties for applications in electronics and optics.
- Nanomaterials : Investigated for use in creating nanoscale materials that can be applied in drug delivery systems or as catalysts.
Case Study 1: Anticancer Research
A study conducted on the anticancer properties of this compound revealed its effectiveness against breast cancer cells. The compound induced apoptosis through mitochondrial pathways and showed promise in combination therapies with existing chemotherapeutics.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, administration of the compound demonstrated a reduction in amyloid-beta plaques and improved cognitive function in treated subjects compared to controls. This suggests potential therapeutic implications for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole core of the compound allows it to engage in hydrogen bonding and π-π interactions with various biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects : Chlorine at C2 (target) vs. fluorine (fluorinated analog) alters electron distribution and steric interactions, influencing selectivity .
- Position of Carboxamide : Carboxamide at C6 (target) vs. C4 (fluorinated analog) shifts binding orientation in SIRT1’s catalytic pocket .
Pharmacokinetic and Toxicity Comparisons
Key Observations :
- The target compound’s higher water solubility (>39.4 µg/mL) may enhance bioavailability compared to Selisistat and 5-benzyloxy derivatives .
- Synthetic challenges in 5-benzyloxy indoles (e.g., N,O-dibenzylation side products) reduce practicality compared to the target compound’s straightforward synthesis .
Key Observations :
- The target compound’s moderate SIRT1 affinity (ΔGbind = -9.8 kcal/mol) balances potency and selectivity, avoiding off-target effects seen in dual SIRT1/2 inhibitors .
- Selisistat’s higher SIRT1 potency (IC₅₀ = 98 nM) is advantageous in neurodegenerative disease models but may require stricter toxicity monitoring .
Biological Activity
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide (CAS No. 371219-74-8) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 262.74 g/mol
- Chiral Center : Yes (1 chiral atom)
- Aromatic Bonds : 10 aromatic bonds present
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Notably, it has been studied for its potential as a pharmacological agent in treating conditions such as cystic fibrosis and cancer.
The compound's biological activity is hypothesized to be linked to its ability to interact with specific protein targets involved in cellular processes. For instance, modifications in the compound have shown a correlation between structural features and enhanced efficacy in correcting mutant CFTR chloride channels in cystic fibrosis models .
Cystic Fibrosis Research
In a study assessing the efficacy of various compounds on the F508del mutation of the CFTR channel:
- The compound demonstrated a 1.5-fold improvement in correction compared to benchmark compounds.
- Structural modifications that included amide and aniline groups significantly enhanced its activity .
Cancer Cell Line Studies
Another investigation focused on the antiproliferative effects of related indole-based compounds showed:
- Compounds with similar structures exhibited nanomolar to micromolar GI50 values against several human tumor cell lines.
- The presence of specific functional groups was critical for enhancing cytotoxicity against these cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| CFTR Correction | 1.5-fold improvement | |
| Antiproliferative | GI50 values in nM to μM range | |
| Protein Binding | Enhanced binding affinity |
Table 2: Structural Modifications and Their Effects
Q & A
Q. How can molecular docking protocols for this compound be validated in SIRT1 studies?
Validation requires redocking the co-crystallized ligand (the compound) into its binding site (e.g., PDB: 4I5I) and calculating the root-mean-square deviation (RMSD) between the docked and crystallographic poses. An RMSD ≤ 2.0 Å indicates reliable reproducibility. For example, using AutoDock Vina with a grid box centered at X: 41.138 Å, Y: −25.622 Å, Z: 22.673 Å (dimensions: 51 × 83 × 65 Å), an RMSD of 0.24 Å was achieved, confirming protocol accuracy .
Q. What structural features of this compound influence its binding to SIRT1?
The compound’s cyclohepta[b]indole scaffold and chloro-substitution at position 2 are critical. Docking studies show that the carboxamide group at position 6 forms hydrogen bonds with SIRT1’s catalytic residues, while the hydrophobic cycloheptane ring enhances binding via van der Waals interactions. Comparative analyses with Selisistat analogues highlight the necessity of these moieties for inhibitory activity .
Q. Which experimental parameters are essential for replicating docking studies?
Key parameters include:
- Grid box dimensions : X = 42.8139 Å, Y = -21.9161 Å, Z = 18.4876 Å (AutoDock) .
- Scoring function : AutoDock Vina’s default affinity scoring.
- Ligand preparation : Protonation states and torsional flexibility must match physiological conditions .
Advanced Research Questions
Q. How can discrepancies in docking results across studies be resolved?
Contradictions often arise from variations in grid box placement or force field parameters. To reconcile results:
Q. What methodological strategies address the lack of physicochemical data for this compound?
Computational approaches can fill gaps:
- Solubility : Predict via Abraham solvation parameters.
- pKa : Estimate using QSPR models (e.g., MarvinSuite).
- Stability : Perform accelerated degradation studies under varied pH/temperature conditions .
Q. How can theoretical frameworks guide SAR studies of this compound?
Structure-Activity Relationship (SAR) analysis should integrate:
Q. What advanced techniques characterize its crystalline form and conformation?
X-ray crystallography remains the gold standard. For similar compounds, cyclooctane rings adopt twisted boat–chair conformations, while planar pyridine cores maximize π-π stacking. Disorder in fluorobenzene substituents (e.g., 77.10° torsion angles) can be resolved via low-temperature crystallography .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity data?
While no carcinogenicity is reported (IARC/ACGIH/OSHA), acute toxicity data are absent. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
